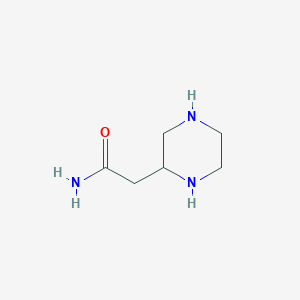

2-(Piperazin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)3-5-4-8-1-2-9-5/h5,8-9H,1-4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPGHGKEQNHEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperazine Derivatives in Contemporary Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. researchgate.netacs.orgcymitquimica.com Its prevalence in clinically used drugs is a testament to its favorable physicochemical and pharmacokinetic properties. smolecule.com The two nitrogen atoms provide handles for chemical modification, allowing for the synthesis of diverse libraries of compounds with a wide range of biological activities. researchgate.netacs.org

Piperazine derivatives have demonstrated remarkable versatility, exhibiting activities that span a wide array of therapeutic areas. cymitquimica.com These include, but are not limited to, antimicrobial, anticancer, and central nervous system effects. researchgate.netacs.org The structural rigidity of the piperazine ring, combined with its ability to engage in hydrogen bonding, often leads to improved target affinity and specificity. smolecule.com Furthermore, the incorporation of a piperazine moiety can enhance the aqueous solubility and oral bioavailability of drug candidates. smolecule.com

The significance of piperazine in drug discovery is also evident in its role as a key building block in the synthesis of numerous blockbuster drugs. smolecule.com Its ability to be readily modified allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties, a critical aspect of lead optimization in the drug development process. smolecule.com

An Overview of 2 Piperazin 2 Yl Acetamide As a Core Scaffold in Chemical Biology Research

While the piperazine-1-yl acetamide (B32628) scaffold is a common feature in many reported bioactive compounds, specific research on 2-(Piperazin-2-yl)acetamide is notably less prevalent. A search of the scientific literature reveals a primary focus on derivatives of the isomeric piperazin-1-yl acetamide or on piperazine-2-carboxylic acid and its amides. The PubChem database entry for this compound confirms its chemical structure but provides limited information regarding its biological activities or applications as a research scaffold. nih.gov

The key structural feature of this compound is the acetamide group being attached to the carbon atom at the 2-position of the piperazine (B1678402) ring. This introduces a chiral center at this carbon, meaning the compound can exist as two enantiomers. This chirality is a significant point of interest in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.

Research into chiral piperazine-2-carboxylic acid derivatives, which are structurally related to this compound, provides some insight into the potential of this scaffold. researchgate.netacs.org The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is an active area of research, with methods such as enzymatic resolution being employed to separate the enantiomers. researchgate.net These chiral building blocks are valuable for the synthesis of complex molecules with specific stereochemistry, which is often crucial for potent and selective biological activity.

Although direct studies are scarce, the this compound scaffold holds potential for the development of novel chemical probes and drug candidates. The presence of a primary amide and a secondary amine on the piperazine ring offers multiple points for further chemical diversification. This would allow for the creation of libraries of compounds to be screened for various biological targets. The inherent chirality of the scaffold is a particularly important feature that could be exploited to design highly specific ligands for proteins and other biological macromolecules. The development of synthetic routes to enantiomerically pure this compound would be a critical first step in unlocking the full potential of this underexplored chemical scaffold.

Synthetic Strategies and Chemical Diversification of this compound

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs. mdpi.comencyclopedia.pub Its unique 1,4-dinitrogen arrangement enhances the physicochemical and pharmacokinetic properties of drug candidates, such as water solubility and bioavailability, by serving as hydrogen bond acceptors/donors. mdpi.comencyclopedia.pub The this compound core, while less common than its 1-substituted isomer, represents a valuable building block for creating structurally diverse molecules. This article explores the synthetic methodologies for this core structure and the strategic chemical transformations employed to generate a wide array of derivatives.

Biological Activity and Mechanistic Investigations of 2 Piperazin 2 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition as a Primary Biological Target

A significant area of investigation for piperazine (B1678402) derivatives has been their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. dergipark.org.trnih.govnih.gov The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.govmdpi.com Various derivatives of piperazine have demonstrated notable inhibitory activity against α-glucosidase. nih.govresearchgate.net

For instance, a series of thiosemicarbazide-linked quinoline-piperazine derivatives, which incorporate the 2-(piperazin-1-yl)acetamide (B1364376) scaffold, were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govresearchgate.net These studies provide a basis for understanding how structural modifications to the core 2-(piperazin-2-yl)acetamide structure influence its interaction with α-glucosidase.

In vitro studies are fundamental to characterizing the inhibitory potential of these compounds. Research on various acetamide (B32628) derivatives has utilized yeast α-glucosidase to determine inhibitory efficacy. nih.govmdpi.com Kinetic analyses of quinoline-piperazine derivatives linked to thiosemicarbazide (B42300) have been performed to understand their mode of inhibition against α-glucosidase. nih.gov Similarly, studies on indolo[1,2-b]isoquinoline derivatives have employed kinetic analyses to reveal that their inhibition of α-glucosidase is reversible. mdpi.com

Enzyme kinetic studies have been crucial in elucidating the mechanism by which these compounds inhibit α-glucosidase. For example, a potent derivative, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazin-2-yl)acetamide, was identified as a non-competitive inhibitor of α-glucosidase. mdpi.com In contrast, kinetic analysis of the most active compound from a series of thiosemicarbazide-linked quinoline-piperazine derivatives (compound 7j ) revealed it to be a competitive inhibitor. nih.gov Another study on quinazolinone-1,2,3-triazole-acetamide conjugates also identified a competitive mode of inhibition for its most potent compound. rsc.org Kinetic studies on various other acetamide derivatives have shown both competitive and non-competitive modes of inhibition. researchgate.netdovepress.comresearchgate.net A study on indolo[1,2-b]isoquinoline derivatives found them to be reversible mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

The potency of these inhibitors is quantified using IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. A range of acetamide derivatives have shown significant α-glucosidase inhibition, with IC₅₀ values often being more potent than the standard drug, acarbose (B1664774). researchgate.netmdpi.commdpi.com

For example, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazin-2-yl)-N-arylacetamides showed IC₅₀ values ranging from 18.25 to 35.14 μM, which were superior to acarbose (IC₅₀ = 58.8 μM). mdpi.com In another study, thiosemicarbazide-linked quinoline-piperazine derivatives exhibited IC₅₀ values from 50.0 to over 750 µM. nih.govresearchgate.net The most potent compound in this series, a 2,5-dimethoxy phenyl derivative (7j ), had an IC₅₀ of 50.0 µM and a Kᵢ value of 32 µM. nih.gov Quinazolinone-1,2,3-triazole-acetamide hybrids have also demonstrated significant potency, with IC₅₀ values as low as 4.8 μM and a corresponding Kᵢ value of 4.8 μM for the most active compound. rsc.org

Table 1: α-Glucosidase Inhibition Data for Selected Acetamide Derivatives

| Compound/Series | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism |

|---|---|---|---|

| Thiosemicarbazide-linked quinoline-piperazine derivative (7j) | 50.0 nih.gov | 32 nih.gov | Competitive nih.gov |

| Quinoline-piperazine derivative (8h) | 38.2 ± 0.3 researchgate.net | 38.2 researchgate.net | Non-competitive researchgate.net |

| Quinazolinone-1,2,3-triazole-acetamide conjugate (9c) | 4.8 rsc.org | 4.8 rsc.org | Competitive rsc.org |

| 2-(3-benzoyl...)-N-arylacetamide (12a) | 18.25 mdpi.com | Not Reported | Not Reported |

| Indolo[1,2-b]isoquinoline derivative (11) | 3.44 ± 0.36 mdpi.com | Not Reported | Mixed-type mdpi.com |

Exploration of Other Enzyme Targets

Beyond α-glucosidase, derivatives of this compound have been investigated for their effects on other enzymes.

Some piperazine derivatives have been evaluated for their inhibitory potential against α-amylase, another key enzyme in carbohydrate digestion. mdpi.comdovepress.combiomedpharmajournal.org For instance, certain N-arylacetamides derived from 1,2-benzothiazine were found to be potent inhibitors of the α-amylase enzyme. mdpi.com

Additionally, research into 1-arylsulfonyl-4-phenylpiperazine derivatives explored their activity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), though they showed weak to no inhibition against these targets. pjps.pk A separate study synthesized N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives and screened them for antibacterial and antifungal activity, with some compounds showing significant results. orientjchem.org Furthermore, derivatives of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide were evaluated for their VEGFR-2 inhibitory activity, with some showing potency comparable to the drug sorafenib. nih.gov

Receptor Binding Profiling

The structural features of this compound, particularly the piperazine ring, make it a candidate for interaction with various neurotransmitter receptors. ijrrjournal.com The piperazine moiety is a common pharmacophore in molecules targeting the central nervous system. ijrrjournal.comvulcanchem.com

Studies on various piperazine derivatives have revealed binding affinity for a range of receptors. For example, N-phenylpiperazine derivatives have been shown to bind to the α₁ₐ-adrenoceptor. rsc.org Other research has documented the interaction of piperazine derivatives with serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors, which is relevant for potential applications in psychiatric disorders. ijrrjournal.comvulcanchem.com Specifically, derivatives have been assessed for their affinity to 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors. researchgate.net

Derivatives of (piperazin-2-yl)methanol have been synthesized and tested for their affinity to sigma (σ) receptors. researchgate.net One such derivative with a p-methoxybenzyl substitution showed high affinity for the σ₁-receptor (Kᵢ = 12.4 nM). researchgate.net Further research into piperazine derivatives has explored their binding to histamine (B1213489) H₃ receptors and sigma-1 receptors, identifying compounds with dual-targeting capabilities. nih.gov Additionally, piperazine derivatives of Current time information in Bangalore, IN.rsc.orgpjps.pktriazolo[1,5-a] Current time information in Bangalore, IN.ijrrjournal.comnih.govtriazine have been developed as potent and selective antagonists for the adenosine (B11128) A₂ₐ receptor. acs.org Some acetamide derivatives have also been investigated for their potential to target the AMPA receptor. arabjchem.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazin-2-yl)acetamide |

| 2,5-dimethoxy phenyl derivative of thiosemicarbazide-linked quinoline-piperazine |

| Quinazolinone-1,2,3-triazole-acetamide |

| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazin-2-yl)-N-arylacetamides |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide |

| (Piperazin-2-yl)methanol |

| Acarbose |

Ligand-Receptor Interaction Characterization

The interaction between a ligand, such as a this compound derivative, and its biological receptor is the foundational event that dictates its pharmacological effect. The nature of this interaction is governed by the physicochemical properties of both the ligand and the binding site on the receptor.

The piperazine ring's flexible conformation allows it to adapt to the topology of various binding pockets, particularly hydrophobic ones. vulcanchem.com Simultaneously, the acetamide group provides a crucial hydrogen bonding capability, further strengthening the ligand-receptor complex. vulcanchem.com Molecular docking studies have been instrumental in visualizing these interactions. For instance, in the context of GABAA receptors, the nitrogen atoms of the piperazine ring of certain derivatives have been shown to form hydrogen bonds with key amino acid residues like Arg218 and Glu155, which is thought to stabilize the open-channel conformation of the receptor. vulcanchem.com

Furthermore, the substituents on both the piperazine ring and the acetamide nitrogen play a significant role in modulating binding affinity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that the piperazine-acetamide linkage is often critical for biological activity. Altering the substituents can significantly impact the compound's potency and its selectivity for different biological targets. For example, the addition of electron-withdrawing groups has been linked to increased potency in some related compounds. The size and nature of radicals at the 1st and 4th positions of the piperazine ring can determine the nature of the modulation, for instance, whether a derivative acts as an agonist or antagonist. mdpi.com

Identification of Specific Protein Targets

Research has identified several specific protein targets for various derivatives of this compound, highlighting the diverse therapeutic potential of this chemical scaffold.

One significant area of investigation is their activity as modulators of neurotransmitter systems. Derivatives have been shown to interact with:

GABAA receptors: As mentioned, some derivatives can modulate these receptors, suggesting potential for anticonvulsant therapies. vulcanchem.com

Dopamine (D2) and Serotonin (5-HT2A) receptors: In vitro binding assays have revealed interactions with these receptors, indicating potential applications in treating psychiatric disorders like schizophrenia and anxiety. vulcanchem.com

Dopamine Transporter: Certain piperazine derivatives have been found to inhibit dopamine reuptake, a mechanism relevant for conditions like ADHD and depression. evitachem.com

TRPC6 Channels: Piperazine derivatives have been identified as modulators of these channels, which are implicated in neurological conditions. mdpi.com

Sigma Receptors (σ1 and σ2): Chiral derivatives of (piperazin-2-yl)methanol have shown high affinity for sigma receptors, with a p-methoxybenzyl substituent being particularly favorable for σ1-receptor affinity. researchgate.net

Beyond neurotransmitter systems, other protein targets include:

Kinases: Compounds with similar structural features have been investigated as selective inhibitors of kinases like casein kinase 1 (CK1), which is involved in cancer progression. They have also been explored as modulators of Tie-2, a receptor tyrosine kinase. google.com

Tubulin: Some arylpiperazinyl derivatives have been identified as tubulin polymerization inhibitors, demonstrating potent anticancer effects by binding to the colchicine (B1669291) binding site of β-tubulin. nih.gov

P2X7 Receptor: This receptor, involved in inflammation and pain, has been a target for antagonists with a piperazin-2-yl)acetamide structure. mdpi.com

Thymidylate Kinase (TMK): In silico studies have explored benzylidene acetamide-based ligands as potential inhibitors of bacterial TMK, a promising target for novel antibacterial drugs. semanticscholar.org

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action provides a deeper insight into how the initial ligand-receptor binding event translates into a physiological response. This involves studying the modulation of intracellular signaling pathways and the dynamics of the protein-ligand interaction itself.

Modulation of Intracellular Signaling Pathways

The binding of a this compound derivative to its target protein can initiate a cascade of intracellular events. For example, the activation of the P2X7 receptor by ATP can trigger multiple signaling pathways, including those involving phospholipase D (PLD), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). mdpi.com Antagonists of this receptor would, therefore, be expected to inhibit these downstream pathways.

Similarly, cannabinoid receptor 2 (CB2), another G protein-coupled receptor (GPCR), signals through Gαi to inhibit the production of cyclic adenosine monophosphate (cAMP) and promote the phosphorylation of ERK1/2. frontiersin.org Modulators of this receptor could influence these signaling cascades. The concept of allosteric modulation is particularly relevant here, where ligands bind to a site distinct from the primary (orthosteric) site to alter the receptor's response to its endogenous ligand. nih.gov This can lead to the modulation of various signaling pathways, and the choice of experimental assay can even reveal different pharmacological profiles for the same compound. nih.gov

Analysis of Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations have become a powerful tool for studying the stability and dynamics of protein-ligand complexes over time. These simulations can reveal how a ligand's orientation and interactions within a binding pocket may change, providing a more nuanced understanding than static docking models.

For instance, MD simulations of ligands bound to the SARS-CoV-2 main protease have shown how a ligand's orientation can shift to form more stable interactions with key residues. nih.gov In one case, the methylsulfonyl group of a piperazine ligand reoriented to interact with a different loop of amino acids during the simulation. nih.gov These simulations can also highlight the importance of specific interactions, such as π-π stacking, in maintaining the stability of the complex. semanticscholar.org Furthermore, MD studies can help to understand the role of other molecules, like water, in mediating or disrupting protein-ligand interactions. nih.gov The stability of the ligand within the binding pocket, as assessed by metrics like root-mean-square deviation (RMSD) during simulations, is a key indicator of its potential efficacy. nih.gov

Structure Activity Relationship Sar Studies of 2 Piperazin 2 Yl Acetamide Derivatives

Identification of Essential Structural Features for Biological Activity

The biological activity of 2-(piperazin-2-yl)acetamide derivatives is dictated by the interplay of three core components: the piperazine (B1678402) ring, the acetamide (B32628) linker, and the terminal substituent attached to the amide nitrogen. The piperazine ring is not merely a spacer; its conformational flexibility and basicity are crucial. vulcanchem.comnih.gov The two nitrogen atoms can act as hydrogen bond acceptors and allow for fine-tuning of physicochemical properties like solubility and bioavailability. nih.gov Molecular docking studies have shown that the piperazine ring often occupies hydrophobic pockets in target proteins. vulcanchem.com

The acetamide linker (-NH-C(O)-CH2-) is another key feature, contributing to the molecule's structural rigidity and ability to form hydrogen bonds with biological targets. vulcanchem.com The presence of the oxo group adjacent to the amide is also considered an important structural feature for certain activities like anticonvulsant effects. vulcanchem.com

Influence of Substituent Variations on Pharmacological Potency and Selectivity

Modifying the substituents on the core this compound scaffold dramatically impacts pharmacological potency and selectivity. The electronic properties of these substituents are particularly influential.

In a series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives tested as 15-lipoxygenase-1 inhibitors, compounds bearing electron-withdrawing groups such as nitro (NO₂), fluoro (F), and chloro (Cl) on the N-phenyl ring, especially at the ortho position, demonstrated remarkable activity. farmaciajournal.com Conversely, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) tended to decrease the enzyme inhibitory capacity. farmaciajournal.com However, the position of this methoxy group was critical for cytotoxic activity against cancer cell lines, with the ortho-methoxy derivative showing the highest effect against the HT29 cell line. farmaciajournal.com

This preference for electron-withdrawing groups is also observed in other series. Studies on aryl acetamide triazolopyridazines targeting Cryptosporidium confirmed that electron-withdrawing groups are preferred over electron-donating ones. nih.gov Fluorine, in particular, was found to play a remarkable role in enhancing potency. nih.gov The crucial role of specific halogen substitutions was further highlighted in studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsants. nih.gov Considerably higher anticonvulsant protection was observed for derivatives with a 3-(trifluoromethyl) group on the anilide ring compared to those with a 3-chloro substitution. nih.gov

The position of substituents is also a critical determinant of activity. In a series of antiplasmodial 2-phenoxybenzamides, replacing the piperazinyl substituent from the ortho position on the N-phenyl ring to a meta or para position resulted in a loss of activity. mdpi.com

| Compound | Substituent on Phenyl Ring | IC₅₀ (nM) |

|---|---|---|

| Quercetin (Reference) | - | 12.5 ± 0.9 |

| 3e | meta-OCH₃ | 1.96 ± 0.2 |

| - | ortho-NO₂ | Higher potency than reference |

| - | ortho-F | Higher potency than reference |

| - | ortho-Cl | Higher potency than reference |

| Compound Series | General Structure Feature | Activity |

|---|---|---|

| 3-Chloroanilides | Cl at position 3 of N-phenyl ring | Mostly inactive |

| 3-(Trifluoromethyl)anilides | CF₃ at position 3 of N-phenyl ring | Majority showed protection at 100-300 mg/kg |

| Compound 19 | 3-CF₃ anilide with 4-(4-fluorophenyl)piperazine | Highest activity; protective at 100 mg/kg |

Rational Design Principles for Optimizing Bioactivity

Scaffold Refinement Strategies

Scaffold refinement is a key strategy in medicinal chemistry to improve the properties of a lead compound. This involves modifying the core structure, or "scaffold," to enhance biological activity, selectivity, and pharmacokinetic properties.

One common approach is scaffold hybridization , where structural motifs from different known active compounds are combined. This strategy has been successfully employed to create potent agents. For example, new derivatives have been designed by clubbing a 1,2,4-triazine (B1199460) moiety with a substituted piperazine acetamide, resulting in compounds with significant anticonvulsant activity. researchgate.net Similarly, rationally designed hybrids of quinoline (B57606) and benzimidazole (B57391) scaffolds bearing a piperazine acetamide linker have yielded potent α-glucosidase inhibitors for potential antidiabetic applications. nih.gov Another example involves creating hybrids of the antibiotic norfloxacin (B1679917) with a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) structure to generate new antimicrobial agents. mdpi.com The modification of natural products with piperazine moieties is another fruitful hybridization strategy, which has been shown to significantly improve the antitumor activity of compounds like betulinic acid. nih.gov

Bioisosteric replacement is another powerful technique where a functional group is replaced by another group with similar physical or chemical properties. This can lead to improved potency or reduced toxicity. In one study, the imidazole (B134444) ring of a known farnesyltransferase inhibitor was replaced with other groups like guanidine, thiourea, and hydrazide on a piperazin-2-one (B30754) scaffold, leading to increased cytotoxicity against cancer cell lines. nih.gov

Incorporating heteroatoms into the core scaffold can also refine its properties. While not a direct modification of piperazine, a relevant lead optimization study on H1-antihistamines involved incorporating oxygen or sulfur into a piperidine (B6355638) ring to create morpholine (B109124) and thiomorpholine (B91149) analogs. nih.gov This strategy successfully reduced the pKa and/or lipophilicity (logP) of the lead compounds, leading to improved selectivity and better CNS profiles. nih.gov

Lead Optimization Methodologies

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. This iterative process involves making systematic structural modifications based on SAR data.

A clear lead-optimization pathway was demonstrated in the development of multi-target agents for Alzheimer's disease. acs.org Starting with a ferulic acid-piperazine derivative, an acetamide linker was introduced to attach a distal phenyl ring. acs.org Subsequent substitutions on this phenyl ring were evaluated, showing that this modification strategy led to compounds with moderate to good activity against acetylcholinesterase. acs.org

Another critical aspect of lead optimization is improving metabolic stability. In the development of second-generation antimalarial imidazolopiperazines, researchers focused on modifying the piperazine ring itself. acs.org Metabolite identification studies revealed that the ethylene (B1197577) bridge of the piperazine ring was a "metabolic soft spot." acs.org Introducing dimethyl groups onto the piperazine ring was explored to block this metabolic pathway, which, in combination with other modifications, led to optimized analogues with improved metabolic stability and enhanced oral exposure in animal models. acs.org This approach also serendipitously improved the activity profile against the hERG channel, suggesting a lower potential for cardiac side effects. acs.org

Computational Chemistry and Molecular Modeling of 2 Piperazin 2 Yl Acetamide and Its Complexes

Molecular Docking Investigations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a particular biological target.

Molecular docking studies on various derivatives of piperazine-acetamide have been successful in predicting their binding modes within the active sites of different enzymes and receptors. For instance, in studies involving N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as potential COX-2 inhibitors, docking experiments were crucial in confirming the mechanism of action. nih.gov These studies revealed how the ligands orient themselves within the COX-2 binding pocket to exert their inhibitory effect.

Similarly, for a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking demonstrated good docking scores for the most potent compounds, suggesting a strong correlation between the predicted binding affinity and the observed anticancer activity. nih.govresearchgate.net These computational predictions are invaluable for lead optimization, allowing for the prioritization of compounds for synthesis and biological testing.

The binding affinity is often quantified by a docking score, which is a numerical value representing the goodness of fit between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction.

| Compound Scaffold | Target Protein | Docking Score (Example) | Reference |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | COX-2 | - | nih.gov |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamide | Various Cancer Targets | High | nih.govresearchgate.net |

| Quinoline-benzimidazole with piperazine (B1678402) acetamide (B32628) | α-glucosidase | - | nih.gov |

A key outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions are fundamental to the stability of the protein-ligand complex and the ligand's biological activity. Common interactions identified in studies of piperazine-acetamide derivatives include:

Hydrogen Bonding: The piperazine and acetamide moieties are rich in hydrogen bond donors and acceptors, enabling them to form strong hydrogen bonds with polar residues in the binding site. These interactions are often critical for anchoring the ligand in the correct orientation.

π-π Stacking: Aromatic rings present in many derivatives of 2-(Piperazin-2-yl)acetamide can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein.

π-Cation Interactions: The protonated nitrogen atoms of the piperazine ring can participate in π-cation interactions with aromatic residues, further stabilizing the complex. nih.gov

Molecular docking studies on quinoline-benzimidazole derivatives bearing a piperazine acetamide moiety have highlighted the importance of these interactions in the inhibition of α-glucosidase. nih.gov

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |

| Hydrogen Bonding | Acetamide C=O, Piperazine N-H | Serine, Threonine, Aspartic Acid |

| π-π Stacking | Aromatic substituents | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation | Protonated Piperazine Nitrogen | Tyrosine, Tryptophan |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability and conformational dynamics of the complex.

MD simulations are employed to evaluate the stability of the docked poses obtained from molecular docking. By simulating the protein-ligand complex in a physiological environment (e.g., in water at a specific temperature and pressure), researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to assess stability. A stable RMSD profile suggests that the complex is in equilibrium and the binding mode is likely to be correct.

For instance, MD simulations performed on a quinoline-benzimidazole derivative with a piperazine acetamide side chain revealed the formation of a highly stable complex with α-glucosidase, corroborating the potent inhibitory activity observed experimentally. nih.gov

Advanced Computational Analyses

Beyond molecular docking and standard MD simulations, other advanced computational techniques can be applied to gain a deeper understanding of the molecular properties of this compound and its complexes. These methods can include quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate description of the electronic interactions within the binding site, and free energy calculations (e.g., MM-PBSA, MM-GBSA) to provide more quantitative predictions of binding affinities.

Calculation of Binding Free Energies

The prediction of binding affinity between a ligand, such as a derivative of this compound, and its biological target is a primary goal in structure-based drug design. mdpi.com Binding free energy (ΔG) calculations quantify this affinity, with lower energy values indicating a more stable and potent interaction. researchgate.net

Alchemical free energy calculations are a rigorous method used to determine these values. mdpi.comnih.gov This technique involves a computational process where one molecule is gradually transformed into another, allowing for the calculation of the free energy difference between two states, such as a ligand in solution and the same ligand bound to a protein. nih.govnih.gov These methods have become reliable enough for inclusion in industrial drug discovery pipelines. nih.gov

Table 1: Example of Calculated Binding Free Energies for Ligand-Protein Complexes

| Complex | Experimental ΔG (kcal/mol) | Calculated ΔG (kcal/mol) | Method |

|---|---|---|---|

| Ligand A - Protein X | -10.5 | -9.8 ± 0.5 | Alchemical FEP |

| Ligand B - Protein X | -8.2 | -7.5 ± 0.6 | Alchemical FEP |

| Ligand C - Protein Y | -9.1 | -12.2 | MM/GBSA |

Note: This table contains representative data to illustrate the output of binding free energy calculations.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal structure. nih.govmdpi.com This analysis maps the electron distribution of a molecule in a crystal to identify close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together. researchgate.net

For acetamide and piperazine-containing structures, Hirshfeld analysis typically reveals the dominance of specific interactions. nih.gov For instance, in the crystal structure of a 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide derivative, the most significant contributions to crystal packing were from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.gov This type of analysis shows that strong intermolecular forces contribute to the stability of the crystal structure. researchgate.net

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Acetamide Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 43.8% | Contacts between hydrogen atoms, common due to the high hydrogen content on the molecular periphery. nih.gov |

| C···H/H···C | 21.0% | Interactions involving carbon and hydrogen atoms, including C—H⋯π interactions. nih.gov |

| O···H/H···O | 13.7% | Represents hydrogen bonding between oxygen and hydrogen atoms. researchgate.net |

| F···H/H···F | 41.1% | Significant in fluorinated compounds, indicating strong hydrogen bonds. nih.gov |

Note: Data is based on findings for related acetamide structures to illustrate typical interaction percentages. nih.govnih.gov

Alanine Scanning Mutagenesis for Key Residue Identification

In silico alanine scanning mutagenesis is a computational technique used to identify key amino acid residues ("hot spots") in a protein's binding site that are critical for ligand interaction. nih.govnih.gov The method involves systematically mutating each residue in the binding site to alanine, one by one, and calculating the resulting change in binding free energy (ΔΔG). nih.gov

Table 3: Hypothetical Results of an In Silico Alanine Scan for a Protein Binding a Piperazine-based Ligand

| Residue Mutation | Wild-Type Interaction | ΔΔG (kcal/mol) | Importance |

|---|---|---|---|

| Tyr88 -> Ala | Hydrogen bond with piperazine nitrogen | +4.5 | Critical ("Hot Spot") |

| Trp112 -> Ala | π-π stacking with ligand aromatic ring | +3.8 | Critical ("Hot Spot") |

| Val45 -> Ala | Hydrophobic contact | +1.5 | Contributes to binding |

| Ser90 -> Ala | Weak polar contact | +0.4 | Not significant |

Note: This table presents hypothetical data to demonstrate the principles and outcomes of an alanine scanning mutagenesis study.

In Silico Pharmacodynamic and ADMET Predictions for Novel Derivatives

Before committing to expensive and time-consuming synthesis and laboratory testing, computational methods are employed to predict the pharmacokinetic and pharmacodynamic properties of novel chemical compounds. For new derivatives of this compound, in silico tools can forecast their Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) profiles. researchgate.net

These predictions are crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor bioavailability or unacceptable toxicity. tandfonline.com Various computational models and software can estimate key properties such as aqueous solubility, blood-brain barrier (BBB) permeability, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition).

For a series of novel thiazolylhydrazine-piperazine derivatives, in silico ADME predictions were performed to assess their drug-like properties. mdpi.com Similarly, ADMET predictions for a set of N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivatives showed satisfactory results, encouraging their further synthesis and analysis. researchgate.net These preliminary analyses serve as a critical checkpoint in the design of new molecules.

Table 4: Representative In Silico ADMET Predictions for a Novel Piperazine Derivative

| Property | Predicted Value/Level | Interpretation |

|---|---|---|

| Absorption | ||

| Aqueous Solubility | Good | Likely to dissolve well in the gut. |

| Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the brain, reducing potential CNS side effects. |

| Plasma Protein Binding | >90% | High binding to plasma proteins, may affect free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Total Clearance | 0.8 mL/min/kg | Moderate rate of clearance from the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiac arrhythmia. |

Note: This table provides an example of typical ADMET parameters predicted for a potential drug candidate.

Pre Clinical Efficacy Investigations and Disease Models for 2 Piperazin 2 Yl Acetamide Derivatives

In Vitro Efficacy Assessments in Relevant Biological Systems (e.g., cell-based assays)

The initial screening of 2-(Piperazin-2-yl)acetamide derivatives typically involves a battery of in vitro assays to determine their biological activity in controlled, cell-based environments. These assessments are crucial for identifying lead compounds and understanding their cellular effects.

Derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, novel piperazine-linked bergenin (B1666849) hybrids showed potent cytotoxicity against tongue and oral cancer cell lines, with some compounds exhibiting IC50 values below 10 µM. mdpi.com In other studies, piperazin-2-one (B30754) derivatives were evaluated for cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines, with a guanidine-substituted derivative showing particularly high potency (IC50 < 2 µM). acs.org Further research has identified N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with antitumor effects against breast and lung cancer cell lines. pensoft.net The antiproliferative activity of these compounds is often linked to the induction of apoptosis, as confirmed by assays that measure the regulation of key proteins like Bax and Bcl-2. mdpi.com

Beyond oncology, these derivatives have been tested for other therapeutic applications. In the field of neuropharmacology, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been identified as moderate binders to neuronal voltage-sensitive sodium channels, which is relevant to their anticonvulsant properties. researchgate.net Other piperazine (B1678402) derivatives have been evaluated for anticholinesterase activity using in vitro Ellman's method, with some compounds showing potent inhibition of acetylcholinesterase (AChE). acs.org

In the context of metabolic diseases, various acetamide (B32628) and sulfonamide derivatives of piperazine have been screened for their ability to inhibit key enzymes. Several series have shown inhibitory potential against α-glucosidase, an enzyme critical for carbohydrate digestion, with many derivatives exhibiting greater potency than the standard drug, acarbose (B1664774). mdpi.comresearchgate.netpjps.pkmdpi.com Similarly, piperazine sulphonamide derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes management. pensoft.net

The antimicrobial potential of this class of compounds is also well-documented. Derivatives have shown efficacy against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Norfloxacin-thiazolidinedione hybrids, which contain a piperazine linker, have demonstrated promising anti-biofilm activity against S. aureus. nih.gov Furthermore, certain 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives have been found to be potent inhibitors of the parasite Toxoplasma gondii, significantly reducing its replication rate in vitro. mdpi.com

Finally, specific derivatives such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide have been shown to inhibit osteoclast differentiation in bone marrow macrophage cultures, indicating potential applications in bone-related diseases. tandfonline.com This effect was achieved without inducing significant cytotoxicity, highlighting the selectivity of the compound. tandfonline.com

Table 1: In Vitro Efficacy of this compound Derivatives in Cell-Based Assays

| Derivative Class | Biological System/Assay | Disease Area | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-linked bergenin hybrids | Human cancer cell lines (tongue, oral, colorectal, breast, lung) | Oncology | Potent cytotoxic activity (IC50 < 10 µM for some compounds). | mdpi.com |

| Guanidine-substituted piperazin-2-one | HT-29 (colon) and A549 (lung) cancer cells | Oncology | High cytotoxicity (IC50 < 2 µM). | acs.org |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 enzyme inhibition assay | Inflammation | Inhibition of COX-2 enzyme. | nih.gov |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | α-glucosidase enzyme inhibition assay | Metabolic Disease | Moderate to potent inhibition of α-glucosidase. | pjps.pk |

| Piperazine sulphonamide derivatives | DPP-4 enzyme inhibition assay | Metabolic Disease | Inhibition of DPP-4 enzyme. | pensoft.net |

| Norfloxacin (B1679917)–thiazolidinedione hybrids | S. aureus biofilm assay | Infectious Disease | Significant anti-biofilm activity. | nih.gov |

| 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivatives | Toxoplasma gondii replication assay | Infectious Disease | Potent inhibition of parasite replication (IC50 ~6 µM). | mdpi.com |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide | RANKL-induced osteoclast differentiation | Bone Disease | Dose-dependent inhibition of osteoclast formation. | tandfonline.com |

Evaluation in Established Animal Models of Disease

Following promising in vitro results, select derivatives of this compound are advanced to in vivo testing using established animal models that mimic human diseases. These studies are critical for evaluating a compound's efficacy, understanding its physiological effects, and establishing a potential therapeutic window.

A significant body of research has focused on the anticonvulsant properties of these derivatives. researchgate.netpensoft.netkoreascience.kr N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been extensively evaluated in standard rodent models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netkoreascience.kr Results show that many of these compounds provide significant protection against seizures, particularly in the MES model, which is indicative of an ability to prevent seizure spread. researchgate.netkoreascience.kr Some derivatives also demonstrated efficacy in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures. researchgate.net

In the realm of metabolic diseases, and addressing the specific example of Type 2 Diabetes Mellitus, piperazine derivatives have been evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rat models. One study on a piperazine sulphonamide derivative, identified as a DPP-4 inhibitor, showed a significant antihyperglycemic effect when administered orally over 21 days. pensoft.net Another study on a 2-(quinoline-2-ylthio)acetamide derivative, which potently inhibited α-glucosidase in vitro, also demonstrated significant anti-diabetic properties in an STZ-induced diabetic rat model. researchgate.net

The anti-inflammatory potential of these compounds has been assessed in the carrageenan-induced paw edema model in rats, a standard model for acute inflammation. nih.govfabad.org.tr N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, designed as COX-2 inhibitors, showed significant reductions in paw edema. nih.gov

In oncology, the in vivo efficacy of piperazine derivatives has been demonstrated in xenograft models. An inhibitor of Aurora kinases, which features a piperazine moiety, was shown to inhibit the growth of SW620 colon carcinoma xenografts following oral administration, with no significant toxicity observed. nih.gov Similarly, matrine (B1676216) derivatives incorporating a piperazine ring showed improved therapeutic efficacy against human hepatoma Bel-7402 and colorectal carcinoma RKO cells in vivo. fabad.org.tr

Furthermore, derivatives have been tested in models of other conditions, including Parkinson's disease, where lead compounds showed high in vivo activity in both reserpinized and 6-OH-DA-lesioned rat models. researchgate.net In a murine model of acute Toxoplasma gondii infection, a potent derivative was shown to inhibit parasite invasion and replication. mdpi.com

To confirm that a drug candidate is engaging its target and modulating downstream pathways in a living system, pharmacodynamic (PD) biomarkers are assessed. These are measurable indicators of a pharmacological response and are essential for linking drug exposure to biological effect.

In oncology studies, the in vivo target engagement of a piperazine-containing Aurora kinase inhibitor was confirmed by measuring the suppression of phosphorylated AKT and S6 ribosomal protein in both tumor tissue and platelet-rich plasma (PRP) from treated animals. nih.gov This demonstrated a clear dose-dependent effect on the intended signaling pathway. Similarly, for a CDK9 inhibitor, in vivo studies showed a downregulation of downstream proteins like Mcl-1 and MYC, as well as an inhibition of retinoblastoma (Rb) protein phosphorylation, confirming the mechanism of action in a tumor model. tandfonline.com

For anti-diabetic derivatives, a common PD assessment is the oral glucose tolerance test (OGTT). In STZ-induced diabetic rats, treatment with a piperazine sulphonamide DPP-4 inhibitor resulted in a dose-dependent decrease in blood glucose excursion during an OGTT, providing clear evidence of its glucose-lowering effect in vivo. pensoft.netpensoft.net

To gauge the potential of a new therapeutic agent, its efficacy is often compared against existing standard-of-care drugs in the same preclinical models. Derivatives of this compound have frequently demonstrated comparable or superior activity to established agents.

In anticonvulsant studies, the efficacy of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was benchmarked against phenytoin (B1677684), a widely used anti-epileptic drug. researchgate.net While some of the tested compounds showed lower activity than phenytoin, several demonstrated significant protection in models where phenytoin is also effective. researchgate.net

For anti-diabetic derivatives, comparisons are routinely made with drugs like acarbose (an α-glucosidase inhibitor) and sitagliptin (B1680988) (a DPP-4 inhibitor). Numerous in vitro studies have reported piperazine-based α-glucosidase inhibitors with IC50 values significantly lower (i.e., more potent) than acarbose. mdpi.comresearchgate.netmdpi.comresearchgate.net In an in vivo study, a novel piperazine sulphonamide derivative was evaluated alongside sitagliptin, demonstrating a significant reduction in serum glucose levels in diabetic rats. pensoft.net

In the context of infectious diseases, antimicrobial derivatives have been compared to standard antibiotics and antifungals. A chalcone (B49325) derivative with a piperazine moiety showed a minimum inhibitory concentration (MIC) against Candida albicans that was comparable to fluconazole. nih.gov Norfloxacin-thiazolidinedione hybrids showed anti-biofilm activity against S. aureus with minimum biofilm eradication concentration (MBEC) values up to 16 times lower than the standard, berberine. nih.gov

In oncology, the cytotoxic potency of novel piperazine derivatives is often compared to standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin. Several resveratrol-chalcone-piperazine and matrine-piperazine hybrids have exhibited IC50 values against cancer cell lines that were superior to those of cisplatin. fabad.org.tr

Table 2: Comparative Efficacy of this compound Derivatives Against Standard Agents

| Derivative Class | Disease Model/Target | Standard Agent(s) | Comparative Finding | Reference |

|---|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant (MES model) | Phenytoin | Showed significant protection, though generally less potent than phenytoin. | researchgate.net |

| 2-(Quinoline-2-ylthio)acetamide derivative | α-Glucosidase Inhibition | Acarbose | Significantly more potent in vitro (IC50 = 14.0 µM vs. 752.0 µM for acarbose). | researchgate.net |

| Piperazine sulphonamide derivative | Anti-diabetic (STZ-rat model) | Sitagliptin | Demonstrated a significant antihyperglycemic effect. | pensoft.netpensoft.net |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Anti-inflammatory (COX-2) | Celecoxib | Active compounds showed good docking scores and in vivo anti-inflammatory activity. | nih.gov |

| Resveratrol-chalcone-piperazine amide | Cytotoxicity (A549 & HeLa cells) | Cisplatin | Superior cytotoxic activity (e.g., IC50 = 0.26 µM vs. 11.54 µM in A549 cells). | fabad.org.tr |

| Matrine-piperazine hybrid | Cytotoxicity (Hepatoma & Colorectal cells) | Cisplatin, Matrine | Proved to be of much better therapeutic efficacy than parent matrine and cisplatin. | fabad.org.tr |

| Norfloxacin-thiazolidinedione hybrid | Anti-biofilm (S. aureus) | Berberine | Up to 16 times more potent (lower MBEC values). | nih.gov |

Analytical Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals a significant lack of specific analytical data for the compound This compound . Despite extensive searches for methodologies pertaining to its characterization and quantification, no dedicated studies detailing its analysis via chromatographic or spectroscopic techniques could be located.

The available body of research focuses almost exclusively on the structural isomer, 2-(piperazin-1-yl)acetamide (B1364376), and its numerous derivatives. This isomer, where the acetamide group is attached to one of the nitrogen atoms of the piperazine ring, is a common scaffold in medicinal chemistry and, as such, is well-documented. For instance, detailed analytical procedures, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are readily available for compounds like N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and N,N-diethyl-2-(piperazin-1-yl)acetamide. researchgate.netorientjchem.orgvulcanchem.comvulcanchem.comklivon.comnih.govgoogle.com

However, for this compound, where the acetamide group is attached to a carbon atom of the piperazine ring, equivalent characterization data is conspicuously absent from the reviewed literature. This includes a lack of information on:

Analytical Methodologies for Characterization and Quantification of 2 Piperazin 2 Yl Acetamide and Its Derivatives

Spectroscopic Techniques:There is no available data on the structural elucidation of 2-(Piperazin-2-yl)acetamide using NMR (¹H, ¹³C, or 2D), MS, High-Resolution Mass Spectrometry (HRMS), or IR spectroscopy. While data exists for derivatives such as 2-(3-oxo-2-piperazinyl)acetamides, this cannot be extrapolated to the parent compound.vulcanchem.combenchchem.com

The absence of this information prevents the creation of detailed research findings and data tables as requested. The scientific community has, to date, focused its analytical efforts on the piperazin-1-yl isomer and its derivatives, leaving the analytical profile of this compound largely unexplored in the public domain.

X-ray Crystallography for Solid-State Structural Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional map of the electron density within the crystal, and from this, the arrangement of atoms can be deduced.

For piperazine (B1678402) derivatives, X-ray crystallography has been instrumental in elucidating key structural features. For instance, studies on various piperazine-containing compounds have revealed that the piperazine ring typically adopts a chair conformation, which is its most stable form. iucr.org The orientation of substituents on the piperazine ring, as well as the nature of any present counter-ions, can significantly influence the crystal packing and the network of intermolecular interactions, such as hydrogen bonds.

In the case of piperazine-1,4-diium (B1225682) diacetate, the piperazine-1,4-diium cation exhibits 2/m symmetry, with the piperazine ring in a chair conformation. The crystal structure is characterized by N—H⋯O hydrogen bonds that link the cations and anions into chains. iucr.org Similarly, crystallographic studies of various salts of 1-(4-nitrophenyl)piperazine (B103982) have detailed the formation of complex three-dimensional hydrogen-bonded arrays. iucr.org

The acetamide (B32628) group, a key feature of this compound, is also well-characterized by X-ray crystallography. It is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual capability allows for the formation of robust hydrogen-bonding networks, which often play a dominant role in the crystal packing of acetamide-containing molecules. For example, in the crystal structure of 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide, molecules are linked by N—H⋯O hydrogen bonds. iucr.org

The combination of the piperazine ring and the acetamide moiety in this compound and its derivatives leads to a rich variety of possible intermolecular interactions. These can include N-H···O, N-H···N, and C-H···O hydrogen bonds, as well as π–π stacking interactions if aromatic substituents are present. The precise nature of these interactions is dictated by the specific chemical environment and the steric and electronic properties of any additional functional groups.

A study of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a more complex derivative, provides an excellent example of how X-ray crystallography can be used to understand molecular recognition. The crystal structures of this compound in complex with human carbonic anhydrase II and VII have been determined, revealing the key interactions responsible for its inhibitory activity. rsc.orgresearchgate.net This highlights the importance of solid-state structural data in drug design and development.

The process of obtaining a crystal structure begins with the growth of a high-quality single crystal, which can be achieved through various methods such as slow evaporation of a solvent, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data is collected. The data is then processed to determine the unit cell dimensions and space group, and the structure is solved and refined to yield the final atomic coordinates.

Below are tables summarizing crystallographic data for some derivatives of piperazine and acetamide, illustrating the type of information obtained from X-ray crystallography studies.

Table 1: Crystallographic Data for Selected Piperazine Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Piperazine-1,4-diium diacetate | C₄H₁₂N₂²⁺·2C₂H₃O₂⁻ | Monoclinic | C 2/m | 13.1704 | 7.1820 | 5.7975 | 101.904 | iucr.org |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | Orthorhombic | Pna2₁ | - | - | - | - | iucr.org |

Table 2: Crystallographic Data for a Coumarin-Piperazine-Acetamide Derivative

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|

These examples underscore the utility of X-ray crystallography in providing definitive structural evidence for complex organic molecules. For a novel compound like this compound, obtaining its crystal structure would be a crucial step in its full characterization, providing a solid foundation for understanding its chemical behavior and potential applications.

Future Directions and Identified Research Gaps in 2 Piperazin 2 Yl Acetamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives has evolved significantly, with a growing emphasis on green and efficient methods. However, specific, high-yield, and sustainable synthetic routes for 2-(Piperazin-2-yl)acetamide are not well-documented in publicly available literature. Future research should focus on developing such methodologies.

Conventional methods for creating similar structures often involve multi-step processes that may use hazardous reagents and solvents. Modern synthetic strategies offer more sustainable alternatives. For instance, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for piperazine-based Schiff bases. nih.gov Similarly, photoredox catalysis presents a green approach for the C-H functionalization of piperazine rings, avoiding the use of toxic heavy metals. mdpi.com

Future synthetic explorations for this compound could investigate:

Catalyst-free reactions: Exploring single-pot, multi-component reactions under catalyst-free conditions to enhance efficiency and reduce waste. colab.ws

Flow chemistry: Transitioning from batch to continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability. mdpi.com

Biotransformation: Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally friendly processes.

The development of robust and sustainable synthetic routes is a critical first step to enable broader biological screening and further development of this compound and its analogs.

Discovery and Validation of Unexplored Biological Targets

A significant research gap exists in understanding the biological activity of this compound. The piperazine moiety is known to interact with a wide array of biological targets, contributing to activities such as antiviral, anticancer, and antipsychotic effects. arabjchem.org However, the specific targets of this compound have not been elucidated.

Future research should employ a combination of computational and experimental approaches to identify and validate its biological targets.

Table 1: Potential Biological Target Classes for this compound Based on Analogous Piperazine Compounds

| Target Class | Potential Therapeutic Area | Rationale Based on Piperazine Analogs |

| G-protein coupled receptors (GPCRs) | Central Nervous System Disorders | Many antipsychotic and antidepressant drugs are piperazine derivatives that target dopamine (B1211576) and serotonin (B10506) receptors. |

| Ion Channels | Neurological Disorders, Pain | Piperazine-containing compounds have been investigated as modulators of various ion channels. |

| Kinases | Oncology | Piperazine derivatives have been designed as inhibitors of kinases like mTORC1, which are crucial in cancer signaling pathways. mdpi.comcolab.ws |

| Viral Proteins | Infectious Diseases | The piperazine scaffold is present in numerous antiviral agents, including those targeting HCV NS3 helicase and HIV-1. nih.govarabjchem.org |

| Enzymes | Various | Piperazine-based compounds have been identified as inhibitors of enzymes such as monoamine oxidase (MAO). researchgate.net |

Initial screening of this compound against diverse panels of biological targets, such as those offered by commercial screening libraries, could provide initial "hits". asinex.com These hits would then require rigorous validation through dose-response studies, binding assays, and functional assays to confirm their biological relevance.

Application of Advanced Machine Learning and Artificial Intelligence in Molecular Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. openreview.net These computational tools can be powerfully applied to the design of novel analogs of this compound with improved properties.

Given the lack of specific data for this compound, ML models can be trained on large datasets of other piperazine-containing molecules. nih.gov These models can learn the complex relationships between chemical structure and biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. colab.wsresearchgate.net

Future research in this area could involve:

Generative Models: Employing generative deep learning frameworks to create novel molecules based on the this compound scaffold. nih.govresearchgate.net These models can be fine-tuned to generate compounds with desired properties, such as enhanced binding affinity for a specific target or improved drug-like characteristics.

Reinforcement Learning: Using reinforcement learning to guide the generation of molecules towards specific objectives. openreview.netarxiv.orgarxiv.org For example, an RL agent could be rewarded for generating molecules with high predicted activity against a cancer cell line while penalizing for poor predicted solubility.

In Silico Screening: High-throughput virtual screening of computationally generated libraries of this compound analogs against structural models of biological targets can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

These advanced computational techniques can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates.

Potential for Further Iterative Lead Optimization and Analog Development

Once initial "hit" compounds are identified from screening efforts, the process of lead optimization can begin. This involves systematically modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this would entail the synthesis and evaluation of a library of analogs.

Table 2: Potential Modifications for Analog Development of this compound

| Position of Modification | Type of Modification | Potential Impact |

| Piperazine Ring (N1 or N4) | Alkylation, Arylation, Acylation | Modulate lipophilicity, solubility, and target interactions. Can introduce new pharmacophoric features. |

| Acetamide (B32628) Side Chain | Substitution on the amide nitrogen | Influence hydrogen bonding capacity and metabolic stability. |

| Piperazine Ring (C3, C5, C6) | Introduction of substituents | Alter the conformational properties of the ring and introduce new interactions with the target. |

Structure-activity relationship (SAR) studies would be crucial in this phase. arabjchem.org By systematically altering the structure and observing the effect on biological activity, researchers can build a comprehensive understanding of which molecular features are critical for the desired therapeutic effect. This iterative cycle of design, synthesis, and testing is fundamental to the development of a successful drug candidate. The creation of focused compound libraries based on the this compound scaffold will be instrumental in exploring the chemical space around this molecule and identifying optimized leads. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(Piperazin-2-yl)acetamide derivatives?

The synthesis typically involves condensation reactions between piperazine derivatives and acetamide precursors. Key steps include:

- Step 1 : Activation of the acetamide group using coupling agents (e.g., carbodiimides) to facilitate nucleophilic attack by the piperazine nitrogen.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

- Step 3 : Monitoring reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation .

For example, derivatives like 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide are synthesized using sulfonyl chlorides and piperidine intermediates .

Q. Which spectroscopic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks. For instance, piperazine ring protons typically appear as multiplets at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What safety protocols are essential when handling this compound derivatives?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for ingestion .

Note: Some derivatives (e.g., N-Phenyl-2-(piperazin-1-yl)acetamide) are classified as acute oral toxins (Category 4) and skin irritants (Category 2) .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Screening : Transition metals (e.g., Pd) or organocatalysts improve coupling efficiency.

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

For example, microwave irradiation increased yields in pyridazinone derivatives by 15–20% compared to conventional heating .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Orthogonal Methods : Combine NMR, MS, and X-ray crystallography to cross-validate results.

- Isomer Identification : In cases of positional ambiguity (e.g., ortho vs. meta substitution), synthesize reference standards for comparison. A study on 2-(2-hydroxyphenyl)acetamide sulfate revealed that incorrect isomer assignments in prior work were resolved using HRMS and -NMR .

Q. What methodologies assess the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Measure IC values against targets like cyclooxygenase (COX) or phosphodiesterases. For instance, derivatives with indole moieties showed 92% inhibition efficiency in acidic media via Langmuir adsorption isotherm analysis .

- Cytotoxicity Testing : Use Mosmann’s MTT assay to evaluate cell viability. Derivatives with pyridazinone groups demonstrated low acute toxicity (LD > 500 mg/kg in rodent models) .

Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate batch-to-batch variability.

- Data Validation : Use internal standards (e.g., deuterated solvents for NMR) and triplicate measurements for statistical significance.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing to ensure regulatory acceptance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.